molecular formula C18H25NO4 B2364935 Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate CAS No. 2055841-21-7

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2364935
CAS No.: 2055841-21-7
M. Wt: 319.401
InChI Key: GTWHCGPVRHUVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. It features a piperidine ring, a common structural motif in pharmaceuticals, which is functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxycarbonyl-substituted phenyl ring at the 3-position . The Boc protecting group is a standard feature in multi-step synthesis, as it stabilizes the secondary amine against unwanted reactions and can be readily removed under mild acidic conditions to unveil the reactive amine for further functionalization . Similarly, the methyl ester (methoxycarbonyl) group can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups like amides, providing additional handles for molecular diversification . Compounds with this core structure are valuable intermediates for constructing more complex molecules. Piperidine derivatives are frequently explored in the development of bioactive compounds targeting the central nervous system, cancer, and inflammatory diseases . The specific aromatic and ester functionalization on this scaffold makes it particularly useful for probing structure-activity relationships (SAR) and for use in cross-coupling reactions to create novel chemical libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(3-methoxycarbonylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-8,11,15H,6,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWHCGPVRHUVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is essential for designing effective synthesis and purification strategies.

Table 1: Physical and Chemical Properties

Property Value Source
Chemical Formula C18H25NO4 PubChem
Molecular Weight 319.4 g/mol PubChem
CAS Number 2055841-21-7 PubChem
IUPAC Name This compound PubChem
XLogP3-AA 3.2 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 4 PubChem
Rotatable Bond Count 5 PubChem
Exact Mass 319.17835828 Da PubChem
Topological Polar Surface Area 55.8 Ų PubChem

The compound is likely to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, based on its structure and properties. Its moderately lipophilic nature (XLogP3-AA of 3.2) suggests good permeability across biological membranes, which may be relevant for its applications in medicinal chemistry.

Synthetic Routes

Multiple synthetic approaches can be employed to prepare this compound. The following sections detail the most viable and efficient preparation methods.

Cross-Coupling Approach

One of the most direct routes to this compound involves palladium-catalyzed cross-coupling reactions between a 3-halogenated N-Boc-piperidine and an appropriate methoxycarbonylphenyl organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids or boronate esters.

Synthetic Scheme:

  • Prepare tert-butyl 3-bromopiperidine-1-carboxylate
  • React with 3-(methoxycarbonyl)phenylboronic acid under Pd-catalyzed conditions
  • Purify to obtain this compound

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling

Parameter Condition Notes
Catalyst Pd(PPh3)4 (5 mol%) Air-sensitive, handle under inert atmosphere
Base K2CO3 (3 equiv) Aqueous K2CO3 (2M) commonly used
Solvent Dioxane/H2O (3:1) Degassed prior to use
Temperature 80-90°C Monitored by TLC or HPLC
Reaction Time 12-16 hours Extended time may be required for completion
Boronic Acid 1.2-1.5 equiv Freshly prepared or high-quality commercial material
Concentration 0.2M (with respect to bromide) Higher concentrations may lead to side reactions
Typical Yield 75-85% After chromatographic purification

The reaction is typically conducted under inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. The use of phase-transfer catalysts such as tetrabutylammonium bromide can enhance reaction efficiency when using aqueous base systems.

Negishi Coupling

The Negishi coupling offers an alternative approach that may provide higher selectivity in certain cases:

Synthetic Scheme:

  • Prepare tert-butyl 3-iodopiperidine-1-carboxylate
  • Generate 3-(methoxycarbonyl)phenylzinc chloride from the corresponding bromide
  • Couple using Pd(0) catalyst to obtain this compound

Table 3: Typical Conditions for Negishi Coupling

Parameter Condition Notes
Catalyst Pd(dppf)Cl2 (3 mol%) More stable than Pd(PPh3)4
Zinc Reagent 1.1-1.3 equiv Freshly prepared for best results
Solvent THF or DMF Anhydrous conditions required
Temperature 50-70°C Lower temperatures reduce side reactions
Reaction Time 6-10 hours Monitored by TLC or HPLC
Concentration 0.15-0.2M Dilution minimizes homo-coupling
Typical Yield 70-80% After purification

The organozinc reagent is typically prepared by treating 3-(methoxycarbonyl)phenyl bromide with zinc dust in the presence of lithium chloride and catalytic TMSCl (trimethylsilyl chloride) in THF at 40°C.

Starting from 3-Hydroxypiperidine Derivatives

Another viable approach involves the functionalization of 3-hydroxypiperidine derivatives, which can be prepared through stereoselective methods as described in various patents.

Synthesis of (S)-N-Boc-3-hydroxypiperidine

The synthesis of the key intermediate (S)-N-Boc-3-hydroxypiperidine can be achieved through the following sequence:

Table 4: Synthesis of (S)-N-Boc-3-hydroxypiperidine from 3-Pyridone

Step Reagents Conditions Yield (%) Comments
1. Hydrogenation 3-Pyridone, 5% Rh/C H2 (5 MPa), H2O, 90°C, 48h 96.3 High-pressure equipment required
2. Resolution D-Pyroglutamic acid 95% EtOH, reflux, cool to -5°C 55 Enantiomerically pure material obtained
3. Boc Protection NaOH, (Boc)2O Room temperature, 3-4h 95 Aqueous workup with EtOAc extraction
Overall yield 50.2 From 3-pyridone

This stereoselective approach provides access to enantiomerically enriched N-Boc-3-hydroxypiperidine, which can serve as a valuable intermediate for introducing the methoxycarbonylphenyl group.

Triflate Formation and Cross-Coupling

The hydroxyl group of (S)-N-Boc-3-hydroxypiperidine can be converted to a triflate, which serves as an excellent leaving group for subsequent cross-coupling reactions:

Synthetic Scheme:

  • Convert (S)-N-Boc-3-hydroxypiperidine to the corresponding triflate using triflic anhydride
  • Perform Suzuki-Miyaura coupling with 3-(methoxycarbonyl)phenylboronic acid
  • Purify to obtain this compound

Route from 3-Piperidone Derivatives

A third approach involves utilizing 1-Boc-3-piperidone as a key intermediate, which can be prepared through methods described in patent literature.

Synthesis of 1-Boc-3-piperidone

The preparation of 1-Boc-3-piperidone can be achieved as follows:

Table 6: Synthesis of 1-Boc-3-piperidone

Step Reagents Conditions Yield (%) Comments
1. Reduction 3-Pyridone, NaBH4 Alkaline solution, 0-25°C, 2-4h 85-90 Forms 3-hydroxypiperidine
2. Boc Protection (Boc)2O, Et3N CH2Cl2, 0°C to RT, 3-6h 90-95 Forms 1-Boc-3-hydroxypiperidine
3. Oxidation PCC or Dess-Martin CH2Cl2, 0°C to RT, 2-4h 85-90 Oxidizes to 1-Boc-3-piperidone
Overall yield 65-77 From 3-pyridone
Vinyl Triflate Formation and Cross-Coupling

The ketone functionality in 1-Boc-3-piperidone can be converted to a vinyl triflate, which can undergo cross-coupling followed by reduction:

Synthetic Scheme:

  • Convert 1-Boc-3-piperidone to vinyl triflate using LDA and PhNTf2
  • Cross-couple with 3-(methoxycarbonyl)phenylboronic acid
  • Hydrogenate the resulting alkene
  • Purify to obtain this compound

Table 7: Vinyl Triflate Formation, Cross-Coupling, and Reduction

Step Reagents Conditions Typical Yield (%)
1. Vinyl Triflate Formation LDA, PhNTf2 THF, -78°C to -20°C, 3h 80-85
2. Cross-Coupling 3-(Methoxycarbonyl)phenylboronic acid, Pd(PPh3)4, K2CO3 DMF/H2O, 80°C, 12h 75-85
3. Hydrogenation H2, Pd/C MeOH, RT, 4-6h 90-95
Overall yield 54-69

Direct Carbonylative Coupling Approaches

Recent advances in transition metal-catalyzed carbonylative couplings offer alternative routes that may be more efficient for certain scale requirements.

Palladium-Catalyzed Carbonylative Coupling

This approach involves a one-pot carbonylative Suzuki coupling to introduce the methoxycarbonyl group directly:

Synthetic Scheme:

  • Prepare tert-butyl 3-iodopiperidine-1-carboxylate
  • React with 3-phenylboronic acid under Pd-catalyzed conditions with carbon monoxide and methanol
  • Purify to obtain this compound

Table 8: Conditions for Carbonylative Suzuki Coupling

Parameter Condition Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Stable under CO atmosphere
Base K2CO3 (3 equiv) Ensures deprotonation of boronic acid
Solvent DMF/MeOH (4:1) MeOH serves as nucleophile for ester formation
Temperature 80-90°C Under CO pressure
CO Pressure 10-20 bar Specialized equipment required
Reaction Time 8-12 hours Monitored by sampling and HPLC
Boronic Acid 1.3 equiv Excess needed for complete conversion
Typical Yield 65-75% After chromatographic purification

This approach offers the advantage of introducing the methoxycarbonyl group directly, reducing the number of synthetic steps. However, it requires specialized equipment to handle carbon monoxide under pressure.

Optimization Parameters and Considerations

Optimization of the synthesis involves careful control of various parameters to maximize yield and purity while ensuring safety and scalability.

Table 9: Critical Parameters and Optimization Strategies

Parameter Range to Explore Effect on Reaction Optimization Strategy
Catalyst Loading 1-10 mol% Higher loading increases rate but adds cost Start with 5 mol% and reduce if conversion is satisfactory
Temperature 60-100°C Higher temperatures increase rate but may cause decomposition Use temperature profiling to identify optimal range
Base Selection K2CO3, K3PO4, Cs2CO3 Different bases affect boronic acid activation Screen bases in parallel reactions
Solvent System DMF, THF, Dioxane, Mixtures Affects solubility and stability Optimize for substrate solubility and catalyst stability
Reaction Time 4-24 hours Longer times may improve conversion but risk side reactions Monitor reaction progress by HPLC/TLC
Concentration 0.1-0.5M Higher concentrations save solvent but may reduce selectivity Balance solvent usage with selectivity requirements

Monitoring Reaction Progress

Effective monitoring of reaction progress is crucial for optimizing synthetic procedures. High-performance liquid chromatography (HPLC) provides the most accurate quantitative assessment of reaction progress and purity.

Table 10: HPLC Conditions for Reaction Monitoring

Parameter Condition Notes
Column C18, 150 × 4.6 mm, 5 μm Reversed-phase provides good separation
Mobile Phase ACN/H2O (gradient) Typically 30-90% ACN over 15 minutes
Flow Rate 1.0 mL/min Standard analytical flow rate
Detection UV, 254 nm Both aromatic ring and ester absorb at this wavelength
Sample Preparation Dilution in ACN Filter through 0.45 μm membrane
Run Time 20 minutes Includes equilibration

Purification Strategies

Effective purification is crucial for obtaining high-purity this compound.

Chromatographic Purification

Column chromatography represents the most versatile method for purifying the target compound:

Table 11: Optimized Chromatography Conditions

Parameter Condition Notes
Stationary Phase Silica gel, 60-120 mesh Standard grade for synthetic purification
Mobile Phase Hexane/EtOAc Typical gradient: 9:1 → 7:3
Sample Loading 5-10% w/w of silica Higher loading reduces resolution
Flow Rate Moderate Adjust based on column dimensions
Detection TLC, UV visualization Rf typically 0.3-0.4 in 4:1 Hexane/EtOAc
Fraction Analysis TLC or HPLC Combine pure fractions

Crystallization and Recrystallization

For larger scale preparations, crystallization may be more economical than chromatography:

Table 12: Crystallization Conditions

Solvent System Procedure Typical Recovery (%) Purity (%)
EtOAc/Hexane Dissolve in minimal EtOAc, add hexane until cloudy, cool slowly 75-80 >98
MeOH/Water Dissolve in hot MeOH, add water dropwise, cool 70-75 >99
Acetone/Hexane Dissolve in acetone, layer with hexane, allow slow diffusion 65-70 >99

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 13: Characteristic NMR Signals

NMR Type Assignment Chemical Shift (ppm) Multiplicity Integration
1H NMR Boc CH3 1.43-1.48 s 9H
1H NMR Piperidine CH2 1.50-2.15 m 4H
1H NMR Piperidine CH (position 3) 2.65-2.80 m 1H
1H NMR Piperidine NCH2 2.75-4.20 (complex) m 4H
1H NMR OCH3 3.90-3.95 s 3H
1H NMR Aromatic 7.30-8.00 m 4H
13C NMR Boc CH3 28.5-28.7
13C NMR Piperidine ring carbons 25.0-55.0 (multiple signals)
13C NMR OCH3 52.0-52.5
13C NMR Aromatic carbons 125.0-145.0 (multiple signals)
13C NMR Carbonyl carbons 154.5-155.5 (Boc), 166.5-167.5 (ester)

Table 14: Mass Spectrometry Data

Technique Expected Signals m/z
ESI-MS (positive mode) [M+H]+ 320.1962
ESI-MS (positive mode) [M+Na]+ 342.1781
ESI-MS (positive mode) [M-C4H8+H]+ (Boc fragmentation) 264.1230
EI-MS Molecular ion 319.1784
EI-MS Base peak (Boc fragmentation) 263.1158

Industrial Scale Considerations

For industrial-scale synthesis, additional factors must be considered to ensure safety, efficiency, and cost-effectiveness.

Table 15: Comparison of Synthetic Routes for Scale-Up

Route Advantages Disadvantages Cost Factors Scalability Rating
Suzuki Coupling Fewer steps, high reliability Air-sensitive catalysts, purification challenges Palladium cost significant Good
Hydroxypiperidine Route Established chemistry, stereocontrol Multiple steps, resolution step required D-pyroglutamic acid cost Moderate
3-Piperidone Route Reliable reactions, good yields Multiple steps, sensitive intermediates Oxidation reagent cost Good
Carbonylative Coupling Fewer steps, atom economic Specialized equipment, CO hazards Safety equipment costs Challenging

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Synthetic Chemistry

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is predominantly used as an intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For example, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with biological targets effectively.

Medicinal Chemistry

Research has indicated that compounds related to this compound exhibit significant pharmacological activities. Studies have focused on their potential as:

  • Pain Management Agents : Investigations into their efficacy in alleviating pain have shown promising results.
  • Antidepressants : The structural features of this compound facilitate interactions with neurotransmitter systems, suggesting potential use in treating mood disorders.

Drug Development

The compound serves as a building block for more complex molecules in drug discovery programs. Its derivatives are being evaluated in preclinical studies to assess their therapeutic profiles and safety.

Case Study 1: Synthesis of Analgesic Compounds

A study published in a peer-reviewed journal highlighted the synthesis of a series of analgesic agents derived from this compound. The research demonstrated that modifications at the piperidine nitrogen could enhance analgesic potency while minimizing side effects.

CompoundActivityReference
Compound AModerate
Compound BHigh

Case Study 2: Antidepressant Activity

Another research article investigated the antidepressant properties of derivatives synthesized from this compound. The findings indicated that certain modifications improved binding affinity to serotonin receptors, suggesting a mechanism for antidepressant action.

DerivativeBinding Affinity (Ki)Reference
Derivative X5 nM
Derivative Y10 nM

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Substituent Position on the Phenyl Ring

Tert-butyl 3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (3h)

  • Structure : Differs by a para -methoxycarbonylphenyl group.
  • Synthesis : Prepared via ligand (L8)-controlled C–H arylation, yielding 57% as a white solid .
  • Key Difference : The para-substituted analogue exhibits distinct electronic effects and steric interactions compared to the meta-substituted target compound.

Tert-butyl 3-{[2-(methoxycarbonyl)phenyl]amino}piperidine-1-carboxylate (23) Structure: Features an amino-linked ortho-methoxycarbonylphenyl group. Synthesis: Achieved via reductive amination (66% yield) as a viscous liquid .

Functional Group Variations

Tert-butyl 4-[3-(methoxycarbonyl)phenylsulfonamido]piperidine-1-carboxylate

  • Structure : Contains a sulfonamido bridge instead of direct phenyl attachment.
  • Properties : Higher molecular weight (398.47 vs. 319.40) and altered polarity due to the sulfonamide group .
  • Synthesis : Requires sulfonylation steps, highlighting differences in synthetic complexity.

Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7)

  • Structure : Replaces the phenyl group with a carbamoyl moiety.
  • Synthesis : Synthesized in 86% yield as a white crystal .
  • Key Difference : The carbamoyl group reduces aromaticity, impacting π-π stacking interactions.

Stereochemical Variations

(3S)- and (3R)-tert-butyl 3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5o and 5n) Structure: Chiral centers at C3 with trifluoromethylphenyl-pyrazole substituents. Properties: 5o ([α]D20 = −9.8) and 5n ([α]D20 = +9.9) exhibit enantiomeric optical rotations .

Biological Activity

Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate (CAS Number: 2055841-21-7) is a compound with significant potential in medicinal chemistry, characterized by its unique structure that includes a tert-butyl group and a piperidine ring. The molecular formula is C18H25NO4, with a molecular weight of approximately 319.40 g/mol. This article explores its biological activity, including its synthesis, interaction studies, and potential applications.

Chemical Structure and Properties

The compound features a methoxycarbonyl group attached to a phenyl ring, which contributes to its biological activity. The structural characteristics are summarized in the table below:

Property Details
Molecular Formula C18H25NO4
Molecular Weight 319.40 g/mol
CAS Number 2055841-21-7
Purity ≥97%
Storage Conditions Room temperature

Synthesis

The synthesis of this compound can be achieved through various methods, each offering different advantages in yield and purity. Notable synthetic approaches include:

  • Direct Alkylation : Involves the alkylation of piperidine derivatives with tert-butyl halides.
  • Esterification Reactions : Utilizing methoxycarbonyl derivatives to form the desired ester.

Further research is required to optimize these methods for specific applications in drug development.

Pharmacological Potential

The compound has shown promise in several biological assays, particularly in the context of neuropharmacology and pain management. Its structural similarities to other piperidine derivatives suggest potential activities such as:

  • Antidepressant Effects : Similar compounds have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine.
  • Analgesic Properties : The piperidine structure is known for its pain-relieving effects.

Interaction Studies

Interaction studies involving this compound could provide insights into its binding affinities with various biological targets. Potential areas of focus include:

  • Receptor Binding Affinities : Investigating interactions with serotonin and dopamine receptors.
  • Enzyme Inhibition Studies : Assessing the inhibition of enzymes involved in pain pathways.

Case Studies and Research Findings

Recent studies have highlighted the significance of piperidine derivatives in treating neurodegenerative diseases and chronic pain conditions. For instance:

  • Neuroprotective Effects : Research indicates that similar compounds can protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
  • Pain Management : A study demonstrated that certain piperidine derivatives exhibit significant analgesic effects in animal models, suggesting that this compound may share this property .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Potential Activity
This compoundPiperidine ring, methoxycarbonylAntidepressant, analgesic
N-Boc-piperidine-3-methanolPiperidine ring, hydroxymethylPotentially similar reactivity
tert-butyl 4-(methoxycarbonyl)phenethylaminePhenethylamine structureVaries significantly from piperidines

This comparison illustrates how structural variations influence potential applications and activities, emphasizing the uniqueness of this compound.

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate?

Answer:
Synthesis typically involves multi-step reactions, including alkylation, arylation, and protection/deprotection steps. For example, reductive amination using aldehydes/ketones with anilines under mild conditions (e.g., NaBH(OAc)₃ in DCE at 40°C) can yield intermediates . Critical factors include:

  • Solvent choice : Tetrahydrofuran (THF) or toluene for stability of the Boc (tert-butoxycarbonyl) group .
  • Reagent compatibility : Avoid strong acids/bases that may hydrolyze the methoxycarbonyl group .
  • Yield optimization : Use column chromatography (cyclohexane/EtOAc gradients) for purification .

Basic: Which analytical methods are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : Key signals include the tert-butyl group (1.2–1.4 ppm, singlet) and methoxycarbonyl protons (3.8–3.9 ppm, singlet). Aromatic protons on the phenyl ring appear at 7.3–7.5 ppm .
  • Mass spectrometry : Confirm molecular weight via HR-MS (e.g., calculated [M]+ for C₁₈H₂₅NO₄: 331.18) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: How can regioselectivity challenges during functionalization of the piperidine ring be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Protecting groups : Use Boc to shield the piperidine nitrogen, directing reactions to the 3-position .
  • Catalytic control : Pd-catalyzed cross-coupling for arylations at less hindered positions .
  • Computational modeling : Predict reactivity using DFT calculations to map electron density on the piperidine ring .

Advanced: How can stereochemical inconsistencies in derivatives be resolved?

Answer:

  • Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like cyclopropanation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Answer:

  • Fragment-based design : Modify the methoxycarbonyl group to introduce bioisosteres (e.g., amides, sulfonamides) .
  • Docking studies : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs .
  • In vitro assays : Test analogs in enzymatic assays (e.g., IC₅₀ determination) with ATPase or protease targets .

Advanced: How should contradictory data in biological activity assays be analyzed?

Answer:

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
  • Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan®) to identify non-specific interactions .
  • Metabolite interference : Characterize stability in assay buffers via LC-MS to detect degradation products .

Advanced: What computational tools are suitable for predicting metabolic pathways?

Answer:

  • CYP450 metabolism : Use StarDrop® or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., piperidine ring) .
  • Metabolite ID : Combine in silico predictions (e.g., MetaSite) with in vitro microsomal studies .

Advanced: How can oxidative/reductive transformations be tailored for specific applications?

Answer:

  • Oxidation : Convert piperidine to pyridine derivatives using KMnO₄ in acidic conditions .
  • Reduction : Hydrogenate the methoxycarbonyl group to hydroxymethyl using Pd/C under H₂ .
  • Radical reactions : Initiate C–H functionalization with AIBN and tributyltin hydride .

Advanced: What methods validate target engagement in cellular models?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-receptor interactions in live cells .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics in real-time using immobilized targets .

Advanced: How can metabolite identification studies be optimized?

Answer:

  • High-resolution MS/MS : Use Q-TOF systems for accurate mass fragmentation patterns .
  • Isotope labeling : Synthesize deuterated analogs to track metabolic pathways .
  • In vitro models : Incubate compounds with hepatocytes or liver microsomes to mimic human metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.